molecular formula C7H4N4O2S3 B186350 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- CAS No. 73768-73-7

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-

Cat. No. B186350
CAS RN: 73768-73-7
M. Wt: 272.3 g/mol
InChI Key: APDJURLGRLOQEF-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)- (hereafter referred to as “thiadiazole”) is a heterocyclic compound with an interesting combination of properties. It is a versatile organic compound that has been used in a wide range of applications, from pharmaceuticals to agriculture. Thiadiazole is an important building block for the synthesis of a range of compounds, including drugs, agrochemicals, and other materials. Due to its unique structure, it is also a useful tool for studying the properties of different classes of compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway involves the reaction of 3-nitropyridine-2-thiol with thiosemicarbazide followed by cyclization to form 1,3,4-thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-.

Starting Materials
3-nitropyridine-2-thiol, thiosemicarbazide

Reaction
Step 1: 3-nitropyridine-2-thiol is reacted with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone intermediate., Step 2: The thiosemicarbazone intermediate is then cyclized in the presence of concentrated sulfuric acid to form 1,3,4-thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-.

Scientific Research Applications

Thiadiazole has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other materials. It is also used as a catalyst in organic synthesis and as a ligand in coordination chemistry. Thiadiazole has been used as a building block for the synthesis of a range of compounds, including drugs, agrochemicals, and other materials. In addition, thiadiazole has been used in the synthesis of a variety of organic molecules, including polymers, dyes, and other materials.

Mechanism Of Action

The mechanism of action of thiadiazole is not fully understood. However, it is believed to involve a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. Thiadiazole is believed to act as a ligand, forming a bridge between two molecules, and is thought to interact with proteins and other molecules in a variety of ways.

Biochemical And Physiological Effects

Thiadiazole has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-allergic, and anti-microbial properties. Thiadiazole has also been found to have anti-cancer activity and has been studied for its potential use in the treatment of various types of cancer.

Advantages And Limitations For Lab Experiments

Thiadiazole has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively easy to synthesize and is relatively stable in solution. Furthermore, thiadiazole is non-toxic and has a low environmental impact. However, thiadiazole is a relatively expensive compound and can be difficult to purify.

Future Directions

The potential future directions for thiadiazole research include the development of new synthesis methods, the investigation of its biochemical and physiological effects, and the study of its potential applications in medicine and other fields. Additionally, further research is needed to better understand the mechanism of action of thiadiazole and to identify new potential uses. Further research is also needed to develop new synthetic methods for the production of thiadiazole and to improve its purity. Finally, research is needed to identify new potential uses for thiadiazole, such as in agriculture and in the production of materials.

properties

IUPAC Name

5-(3-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O2S3/c12-11(13)4-2-1-3-8-5(4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDJURLGRLOQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NNC(=S)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224134
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-

CAS RN

73768-73-7
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-((3-nitro-2-pyridinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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